molecular formula C18H24O12 B203161 Griselinoside CAS No. 71035-06-8

Griselinoside

Cat. No.: B203161
CAS No.: 71035-06-8
M. Wt: 432.4 g/mol
InChI Key: USONHTFDCJKLKO-PHAJAEPKSA-N
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Description

Griselinoside is a natural product belonging to the class of iridoid glucosides. It was first isolated from the New Zealand plant Griselinia lucida. This compound is characterized by its yellow crystalline appearance and bitter taste . The molecular formula of this compound is C18H24O12, and it has a molecular weight of 432.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Griselinoside can be biosynthesized in plants, including perennials. It is an alpha-tocopherol tautomer that can be converted into acteoside by an enzyme called genipinase . This conversion can take place both in vitro and in vivo, with the latter being more common .

Industrial Production Methods: this compound can be obtained by extracting it from Griselinia lucida and other plants. The extraction process typically involves solvent extraction using ethanol, followed by separation and purification .

Chemical Reactions Analysis

Types of Reactions: Griselinoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Comparison with Similar Compounds

  • Asperuloside
  • Asperulosidic acid
  • Tudoside
  • E-uenfoside
  • Z-uenfoside
  • Deacetyl-asperulosidic acid
  • Ixoside
  • 6β,7β-epoxysplendoside

Comparison: Griselinoside is unique among iridoid glucosides due to its specific molecular structure and biological activity. While other similar compounds like asperuloside and asperulosidic acid also belong to the iridoid glucosides class, this compound’s ability to inhibit the growth of bacteria and fungi sets it apart . Additionally, its conversion into acteoside by genipinase is a distinctive feature that contributes to its unique properties .

Biological Activity

Griselinoside is a seco-iridoid glycoside primarily isolated from the plant Toricellia angulata. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The following sections will detail its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound's structure can be represented as follows:

This compound=C19H24O10\text{this compound}=C_{19}H_{24}O_{10}

This structure includes a glucose moiety linked to a seco-iridoid core, which is typical of many bioactive compounds found in the Rubiaceae family.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which helps mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage associated with aging and various diseases.

Research Findings:

  • A study demonstrated that this compound could reduce oxidative stress markers in vitro, indicating its potential role in protecting against oxidative damage .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented through various experimental models. It appears to inhibit pro-inflammatory cytokines and mediators, which are pivotal in inflammatory responses.

Case Study:

  • In an animal model of inflammation, administration of this compound resulted in a significant decrease in edema and inflammatory markers compared to control groups .

3. Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells.

Research Findings:

  • A recent investigation reported that this compound treatment led to increased apoptosis in human cancer cell lines, suggesting its potential as a therapeutic agent .

Data Tables

The following table summarizes the biological activities of this compound along with relevant studies:

Biological Activity Mechanism Study Reference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cytokines
AnticancerInduction of apoptosis

Case Studies

Several case studies have explored the effects of this compound on different biological systems:

  • Case Study 1: In a controlled trial involving inflammatory bowel disease (IBD) models, this compound significantly reduced symptoms and markers of inflammation when administered over a four-week period.
  • Case Study 2: A study focused on cancer cell lines highlighted that this compound not only inhibited cell proliferation but also triggered apoptotic pathways, making it a candidate for further anticancer research.

Properties

IUPAC Name

dimethyl (1R,4aR,7R,7aR)-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O12/c1-26-15(24)6-3-8(20)10-7(16(25)27-2)5-28-17(11(6)10)30-18-14(23)13(22)12(21)9(4-19)29-18/h5-6,9-14,17-19,21-23H,3-4H2,1-2H3/t6-,9-,10-,11+,12-,13+,14-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USONHTFDCJKLKO-PHAJAEPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(=O)[C@@H]2[C@H]1[C@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10991339
Record name Dimethyl 1-(hexopyranosyloxy)-5-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10991339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71035-06-8
Record name Griselinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071035068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 1-(hexopyranosyloxy)-5-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10991339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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